molecular formula C26H44O8 B14749723 (2R,3R,4S,5S,6R)-2-[[(1S,4S,6S,9S,10R,13R,14R)-6,14-dihydroxy-5,5,9-trimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

(2R,3R,4S,5S,6R)-2-[[(1S,4S,6S,9S,10R,13R,14R)-6,14-dihydroxy-5,5,9-trimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B14749723
M. Wt: 484.6 g/mol
InChI Key: KCTSUIMXVGYXPH-GPANMQAPSA-N
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Description

The compound (2R,3R,4S,5S,6R)-2-[[(1S,4S,6S,9S,10R,13R,14R)-6,14-dihydroxy-5,5,9-trimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol is a complex organic molecule with a unique structure. It features multiple hydroxyl groups and a tetracyclic ring system, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. One common approach is the use of D-glucuronolactone as a starting material, which undergoes several enantiospecific reactions to form the desired compound . The reaction conditions often include the use of specific catalysts and reagents to ensure the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can help in scaling up the production while maintaining the purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Industry: The compound can be used in the production of various chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl groups and tetracyclic ring system allow it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetracyclic molecules with hydroxyl groups, such as:

  • (2S,3R,4R,5S)-2-[[(1S,4S,6S,9S,10R,13R,14R)-6,14-dihydroxy-5,5,9-trimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
  • (2R,3R,4S,5S)-2-[[(1S,4S,6S,9S,10R,13R,14R)-6,14-dihydroxy-5,5,9-trimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of multiple hydroxyl groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C26H44O8

Molecular Weight

484.6 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(1S,4S,6S,9S,10R,13R,14R)-6,14-dihydroxy-5,5,9-trimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C26H44O8/c1-23(2)16-6-9-25-10-14(4-5-17(25)24(16,3)8-7-18(23)28)26(32,12-25)13-33-22-21(31)20(30)19(29)15(11-27)34-22/h14-22,27-32H,4-13H2,1-3H3/t14-,15-,16-,17+,18+,19-,20+,21-,22-,24-,25+,26+/m1/s1

InChI Key

KCTSUIMXVGYXPH-GPANMQAPSA-N

Isomeric SMILES

C[C@@]12CC[C@@H](C([C@H]1CC[C@]34[C@H]2CC[C@H](C3)[C@](C4)(CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)(C)C)O

Canonical SMILES

CC1(C2CCC34CC(CCC3C2(CCC1O)C)C(C4)(COC5C(C(C(C(O5)CO)O)O)O)O)C

Origin of Product

United States

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